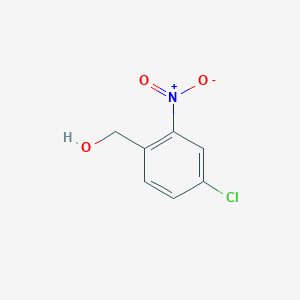

4-Chloro-2-nitrobenzyl alcohol

概要

説明

4-Chloro-2-nitrobenzyl alcohol is an organic compound with the molecular formula C7H6ClNO3. It is a derivative of benzyl alcohol, where the benzene ring is substituted with a chlorine atom at the fourth position and a nitro group at the second position. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products .

準備方法

Synthetic Routes and Reaction Conditions: 4-Chloro-2-nitrobenzyl alcohol can be synthesized through several methods. One common approach involves the nitration of 4-chlorobenzyl alcohol using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction parameters. This ensures high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

化学反応の分析

Oxidation Reactions

The primary alcohol group undergoes oxidation to form aldehydes or carboxylic acids under controlled conditions. Key methods include:

Catalytic Aerobic Oxidation

-

Reagent : CuI/ABNO (9-azabicyclo[3.3.1]nonane N-oxyl)

-

Conditions : Ambient air, room temperature, 3 hours

-

Product : 4-Chloro-2-nitrobenzaldehyde

-

Mechanism : Radical-mediated oxidation via a CuII-alkoxide intermediate, with O₂ as the terminal oxidant. The nitro group stabilizes the transition state through electron withdrawal.

Pyridinium Chlorochromate (PCC) Oxidation

-

Reagent : PCC in dichloromethane

-

Conditions : Room temperature, 2 hours

-

Product : 4-Chloro-2-nitrobenzaldehyde

Table 1: Comparative Oxidation Methods

| Reagent System | Time (h) | Yield (%) | Advantages |

|---|---|---|---|

| CuI/ABNO + O₂ | 3 | 85 | Ambient conditions, broad substrate scope |

| PCC | 2 | >95 | No overoxidation to carboxylic acid |

Nucleophilic Substitution

The hydroxyl group participates in substitution reactions, often facilitated by activation:

Imidazole Carbamate Formation

-

Reagent : N,N'-Carbonyldiimidazole (CDI)

-

Conditions : Acetonitrile, room temperature, 24 hours

-

Product : N-(4-Chloro-2-nitrobenzyloxycarbonyl)imidazole (CNBCI)

-

Mechanism : CDI reacts with the alcohol to form an imidazolide intermediate, which is displaced by the imidazole nucleophile in an SN2 pathway.

Table 2: Substitution Reaction Parameters

| Reagent | Solvent | Time (h) | Product | Yield (%) |

|---|---|---|---|---|

| CDI | Acetonitrile | 24 | CNBCI | 79 |

Mechanistic Considerations

-

Steric and Electronic Effects : The nitro group at the ortho position increases the acidity of the hydroxyl proton (pKa ~10–12) and directs electrophilic substitution.

-

Leaving Group Activation : Protonation or conversion to a sulfonate ester enhances the hydroxyl group’s leaving ability in substitution reactions .

-

Oxidation Selectivity : PCC avoids overoxidation to carboxylic acids due to its mild nature, whereas strong oxidants (e.g., KMnO₄) may degrade the nitro group .

科学的研究の応用

Chemical Properties and Structure

4-Chloro-2-nitrobenzyl alcohol is characterized by the presence of a chlorine atom at the para position and a nitro group at the ortho position of the benzene ring. This unique substitution pattern imparts distinctive reactivity compared to other similar compounds.

Scientific Research Applications

This compound has diverse applications across several scientific disciplines:

Organic Synthesis

- Intermediate in Chemical Reactions: It serves as a precursor in the synthesis of pharmaceuticals and agrochemicals. The compound's ability to undergo various chemical transformations makes it valuable for producing complex organic molecules .

- Comparison with Similar Compounds:

Compound Key Differences 2-Nitrobenzyl alcohol Lacks chlorine substituent 4-Nitrobenzyl alcohol Lacks chlorine at the fourth position 5-Chloro-2-nitrobenzyl alcohol Different reactivity due to chlorine at the fifth position

Biochemical Studies

- Enzyme-Catalyzed Reactions: It is utilized as a substrate in biochemical assays to study enzyme kinetics and mechanisms.

- Oxidation Studies: Research has shown that it can be oxidized efficiently using Cu/TEMPO catalyst systems, highlighting its role in aerobic oxidation reactions .

Pharmaceutical Development

- Precursor for Therapeutics: The compound is involved in the synthesis of potential therapeutic agents, making it relevant for drug discovery and development processes .

Analytical Chemistry

- HPLC Analysis: It can be analyzed using reverse-phase high-performance liquid chromatography (HPLC), which is essential for purity assessment and impurity isolation in pharmaceutical applications .

Case Studies

Case Study 1: Aerobic Oxidation of Alcohols

In a study published in Nature Communications, researchers demonstrated that this compound could be oxidized using a copper-based catalyst system. The reaction showed broad functional group compatibility and was completed within one hour at room temperature, underscoring its efficiency as a substrate for oxidation reactions .

Case Study 2: Pharmacokinetics and Drug Development

Research highlighted the pharmacokinetic properties of derivatives synthesized from this compound, indicating its potential as a lead compound in developing new drugs targeting specific biological pathways .

作用機序

The mechanism of action of 4-chloro-2-nitrobenzyl alcohol depends on the specific chemical reactions it undergoes. For example, during oxidation, the compound interacts with pyridinium chlorochromate, leading to the formation of 4-chloro-2-nitrobenzaldehyde. The molecular targets and pathways involved in these reactions are primarily determined by the functional groups present in the compound and the reagents used .

類似化合物との比較

4-Chloro-2-nitrobenzyl alcohol can be compared with other similar compounds, such as:

2-Nitrobenzyl alcohol: Lacks the chlorine substituent, leading to different reactivity and applications.

4-Nitrobenzyl alcohol: Lacks the chlorine substituent at the fourth position, affecting its chemical properties and uses.

5-Chloro-2-nitrobenzyl alcohol: Has the chlorine substituent at the fifth position, resulting in different chemical behavior.

Uniqueness: The presence of both chlorine and nitro groups in this compound imparts unique reactivity and makes it a valuable intermediate in organic synthesis. Its specific substitution pattern allows for selective chemical transformations that are not possible with other similar compounds .

生物活性

4-Chloro-2-nitrobenzyl alcohol (C7H6ClNO3) is an organic compound notable for its diverse applications in organic synthesis and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom at the para position and a nitro group at the ortho position relative to the hydroxyl group on the benzene ring. This unique substitution pattern contributes to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C7H6ClNO3 |

| Molecular Weight | 189.58 g/mol |

| Appearance | Yellow solid |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. It may act as a substrate in enzyme-catalyzed reactions and can undergo oxidation to form 4-chloro-2-nitrobenzaldehyde, which exhibits different biological activities .

Target Interactions

- Enzymatic Reactions : The compound can serve as a substrate for certain enzymes, influencing metabolic pathways.

- Oxidative Stress : Its oxidation products may play roles in redox reactions, potentially affecting cellular signaling pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is likely absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys. The oxidation process is particularly relevant as it may alter the compound's bioavailability and efficacy.

Antimicrobial Activity

Research has demonstrated that derivatives of nitrobenzyl alcohols exhibit antimicrobial properties. For instance, studies on related compounds have shown significant antibacterial effects against various strains of bacteria, suggesting potential applications in developing antimicrobial agents .

Anti-inflammatory Properties

A study involving derivatives similar to this compound evaluated their anti-inflammatory effects using carrageenan-induced edema models. Compounds derived from nitrobenzyl alcohols exhibited notable anti-inflammatory activity comparable to standard drugs like Ibuprofen .

| Compound | Anti-inflammatory Activity (%) |

|---|---|

| This compound | TBD (to be determined) |

| Ibuprofen | 70% |

Case Studies

- Synthesis and Biological Evaluation : A series of studies synthesized various derivatives of nitrobenzyl alcohols and evaluated their biological activities. The results indicated that compounds with halogen substitutions showed enhanced anti-inflammatory and analgesic effects compared to their non-halogenated counterparts .

- Oxidation Studies : Investigations into the oxidation of this compound revealed that its oxidation products could possess distinct biological activities. For example, 4-chloro-2-nitrobenzaldehyde was found to exhibit different interaction profiles with biological targets, suggesting a potential for further therapeutic development .

特性

IUPAC Name |

(4-chloro-2-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAHGNOHGHOTZQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177537 | |

| Record name | 4-Chloro-2-nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22996-18-5 | |

| Record name | 4-Chloro-2-nitrobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22996-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-nitrobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022996185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-2-nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLORO-2-NITROBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/747AE4CWN5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。